molecular formula C18H9Cl2F6N3 B2479748 3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine CAS No. 339020-16-5

3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine

Cat. No.: B2479748
CAS No.: 339020-16-5
M. Wt: 452.18
InChI Key: STKXTTZPKIJUKL-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine is a halogenated pyridine derivative with dual trifluoromethyl and chlorophenyl substituents. Its structure features a pyridine core substituted at positions 2, 3, and 5, along with two distinct aromatic amine groups (N-(4-chlorophenyl) and N-[2-(trifluoromethyl)pyridin-4-yl]).

Properties

IUPAC Name

3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F6N3/c19-11-1-3-12(4-2-11)29(13-5-6-27-15(8-13)18(24,25)26)16-14(20)7-10(9-28-16)17(21,22)23/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKXTTZPKIJUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC(=NC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine is a complex organic compound notable for its potential biological activities. The presence of multiple functional groups, including trifluoromethyl and chlorophenyl moieties, suggests a diverse range of interactions with biological systems. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H12Cl2F3N5O2
  • Molecular Weight : 494.25 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Key findings include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against certain strains of bacteria and fungi. Its structure allows it to interact effectively with microbial enzymes, inhibiting their function.
  • Anticancer Properties : Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. The presence of the trifluoromethyl group is crucial for enhancing cytotoxicity against specific cancer types, such as colon and breast cancer cells.
  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals.

Anticancer Activity

A study focusing on structurally similar compounds highlighted that the introduction of trifluoromethyl groups significantly enhanced anticancer activity. For instance, one derivative demonstrated an IC50 value of 34 μM against HeLa cells, indicating potent cytotoxicity .

CompoundCell LineIC50 (μM)
Compound AHeLa34
Compound BHCT-11636
Compound CMCF-740

Antimicrobial Studies

In a separate investigation into antimicrobial efficacy, several analogues were synthesized and tested against Chlamydia trachomatis. The results indicated that compounds with trifluoromethyl substitutions showed selective inhibition without affecting host cell viability .

CompoundTarget PathogenActivity
Compound XC. trachomatisActive
Compound YE. coliInactive

Case Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to evaluate how variations in the molecular structure influenced biological activity. The study found that compounds lacking the trifluoromethyl group exhibited significantly reduced activity, underscoring the importance of this substituent in enhancing bioactivity .

Case Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies revealed moderate aqueous solubility and metabolic stability for certain derivatives, suggesting potential for further development as therapeutic agents . For example:

CompoundAqueous Solubility (μM)Metabolic Stability
Derivative A17Moderate
Derivative B15High

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituents at positions 3 (pyridine ring) and 4 (chlorophenyl group) are primary sites for nucleophilic substitution.

Key Reactions:

Site Reagent/Conditions Product Reference
3-Chloro (pyridine)NH₃ in EtOH, 65°CAmine derivative (pyridin-2-amine analog)
3-Chloro (pyridine)NaI/K₂CO₃ in DMF, 120°CIodo-substituted intermediate for coupling with nitroimidazoles
4-Chloro (phenyl)KOtBu, Pd(OAc)₂, Buchwald-HartwigAryl amine-coupled derivatives

Mechanistic Insight :

  • Chloro groups undergo substitution via SNAr (aromatic nucleophilic substitution) due to electron-withdrawing effects from trifluoromethyl groups .

  • Reactions with ammonia or amines typically require polar aprotic solvents (DMF, DMSO) and elevated temperatures .

Cross-Coupling Reactions

The pyridine and phenyl rings participate in palladium-catalyzed coupling reactions to generate biaryl systems.

Example Protocols:

Reaction Type Catalyst/Ligand Substrate Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Boronic acidsIntroduction of aryl/heteroaryl groups
Buchwald-HartwigPd₂(dba)₃, XantphosAmines/thiolsFunctionalization of chloro sites

Case Study :
In , a similar pyridine chloride underwent coupling with 4-methyl-2-acetaminothiazole using Pd(OAc)₂/XPhos to yield antiproliferative intermediates (IC₅₀ = 0.8 µM against breast cancer cells).

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles through intramolecular reactions.

Documented Pathways:

  • Triazolo-furopyridines : Reaction with pyridoxal hydrochloride and 1,1,3,3-tetramethylbutyl isocyanide in methanol/HCl yields tricyclic triazolo[4',5':4,5]furo[2,3-c]pyridines .

  • Pyrano-pyrimidines : One-pot condensation with malononitrile/thiobarbituric acid using ZnO nanoparticles generates anti-inflammatory derivatives .

Conditions :

  • Cyclization often requires acid (TFA, HCl) or base (NaOMe) .

  • Yields range from 50–75% for triazolo-furopyridines .

Trifluoromethyl Reactivity:

Transformation Reagent Outcome
HydrolysisH₂SO₄ (conc.), ΔCF₃ → COOH (rare; requires extreme conditions)
Radical fluorinationSelectfluor®, UV lightSelective C-F bond formation

Note : Trifluoromethyl groups are generally inert under mild conditions but participate in radical-mediated reactions .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Modification Biological Effect IC₅₀/EC₅₀
Amine substitution (C-3)Antiproliferative (PC3 prostate cancer cells)4.27 µg/mL
Triazolo-furopyridineAnticancer (HL-60 leukemia cells)2.1 µM

SAR Trends :

  • Chloro-to-amine substitution enhances solubility and target binding .

  • Trifluoromethyl groups improve metabolic stability and membrane permeability .

Stability and Degradation Pathways

  • Hydrolytic Stability : Resistant to hydrolysis at pH 1–12 (24 h, 25°C).

  • Photodegradation : UV exposure (254 nm) causes cleavage of N–C bonds between pyridine and chlorophenyl groups .

Comparison with Similar Compounds

Nitro-Substituted Analogs

Compounds such as 5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k) and N-(4-Chlorophenyl)-5-(naphthalen-1-yl)-3-nitropyridin-2-amine (3p) () share the pyridine-2-amine backbone but replace trifluoromethyl groups with nitro substituents. Nitro groups enhance electrophilicity and may increase reactivity in biological systems, as evidenced by their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition activities . In contrast, trifluoromethyl groups in the target compound improve metabolic stability and lipophilicity, favoring membrane permeability .

Chlorophenyl and Trifluoromethyl Pyridine Derivatives

2-Chloro-N-[4-(trifluoromethyl)-phenyl]pyrimidin-4-amine () and 5-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine () exhibit similar trifluoromethyl-phenyl motifs. These compounds demonstrate that trifluoromethyl groups enhance binding to hydrophobic pockets in enzyme active sites, a property likely shared by the target compound .

Physicochemical Properties

  • Melting Points : Trifluoromethyl-substituted pyridines (e.g., ) exhibit high melting points (469–471 K) due to strong intermolecular C–H⋯π interactions .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including condensation, nucleophilic substitution, and purification steps. For example, a reflux reaction with chloroform and amine derivatives (e.g., 4-chlorophenylamine) under inert atmospheres is critical to prevent side reactions. Purification via column chromatography (silica gel, chloroform eluent) and crystallization (e.g., methanol) ensures high purity . Reaction conditions such as temperature (controlled reflux at ~80°C) and solvent selection (e.g., DMF for solubility) are optimized to enhance yield and minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structural features?

  • X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positions, as demonstrated in pyrimidine derivatives .
  • NMR spectroscopy : ¹H and ¹³C NMR identify chlorine and trifluoromethyl groups via distinct chemical shifts (e.g., ¹⁹F NMR for CF₃ groups at ~-60 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What are the primary biological targets investigated for this compound in pharmacological studies?

The compound is studied for kinase inhibition (e.g., targeting EGFR or VEGFR) due to its pyridine and trifluoromethyl groups, which enhance binding affinity. Assays include enzyme-linked immunosorbent assays (ELISA) and fluorescence polarization to measure IC₅₀ values . Molecular docking simulations further predict interactions with ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Strategies include:

  • Purity verification : Use HPLC (>95% purity) to exclude impurities affecting activity .
  • Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Design of Experiments (DoE) : Statistically model variables (e.g., reaction time, catalyst loading) to identify optimal conditions .
  • Continuous flow reactors : Improve scalability and control exothermic reactions, reducing side products .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to enhance efficiency .

Q. How do electronic effects of chlorine and trifluoromethyl groups influence biological interactions?

The electron-withdrawing nature of Cl and CF₃ groups increases electrophilicity, enhancing hydrogen bonding with target proteins. For example:

  • CF₃ groups : Improve metabolic stability and binding via hydrophobic interactions .
  • Chlorine substituents : Direct regioselectivity in substitution reactions and modulate π-π stacking in enzyme pockets . Computational studies (e.g., DFT) quantify these effects .

Methodological Considerations

Q. What purification methods are critical for isolating high-purity samples?

  • Column chromatography : Silica gel with chloroform/methanol gradients removes polar impurities .
  • Recrystallization : Methanol or ethanol yields crystals with >99% purity, verified by melting point analysis .
  • HPLC : Reverse-phase C18 columns resolve closely related derivatives .

Q. How can researchers predict and address challenges in trifluoromethyl group reactivity?

  • Steric hindrance : Use bulky solvents (e.g., THF) to reduce unwanted side reactions .
  • Computational modeling : Molecular dynamics simulations predict reaction pathways for CF₃ substitutions .
  • Protecting groups : Temporarily block reactive sites during synthesis (e.g., Boc for amines) .

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